molecular formula C18H16N4O3S B2524210 6-Acetyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-61-7

6-Acetyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2524210
CAS RN: 864927-61-7
M. Wt: 368.41
InChI Key: IUPMHBBDULVEGI-UHFFFAOYSA-N
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Description

The compound “6-Acetyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a thieno ring, an acetyl group, a cyanobenzamido group, and a carboxamide group. These groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyridine and thieno rings are aromatic, which could contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups present in its structure. For example, the acetyl group could undergo reactions such as hydrolysis, the cyanobenzamido group could participate in nucleophilic addition reactions, and the pyridine ring could undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents, while the aromatic rings could facilitate stacking interactions .

Scientific Research Applications

Discovery and Characterization in Receptor Modulation

The compound "6-Acetyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide" and its analogs have been a subject of interest in the discovery and characterization of receptor modulators. Research revealed that structurally related compounds serve as potent and selective allosteric modulators of receptors like mGlu4 (metabotropic glutamate receptor 4). For instance, a novel series of 6-((1 H-Pyrazolo[4,3-b]pyridin-3-yl)amino)-benzo[d]isothiazole-3-carboxamides was identified as potent and selective mGlu4 PAMs. These compounds, including 27o (VU6001376), have shown significant potency and selectivity, along with a favorable pharmacokinetic profile in rodent preclinical models of Parkinson's disease, marking them as potential therapeutic agents (Bollinger et al., 2018).

Role in Modulating Behavioral Responses

Further, related compounds have been synthesized and evaluated for their potential in modulating behavioral responses, such as anticonflict activity and memory impairment. A study on [1]benzothieno[2,3-c]pyridines and 1,2,3,4-tetrahydro[1]benzothieno[2,3-c]pyridines demonstrated that specific structural features confer good anticonflict activity and lessening of memory impairment. These findings highlight the therapeutic potential of these compounds in addressing neurological disorders (Kawakubo et al., 1990).

Contributions to Serotonin Receptor Antagonism

Moreover, conformationally restricted fused imidazole derivatives related to this compound have been investigated for their activities as 5-hydroxytryptamine (5-HT3) receptor antagonists. These studies are crucial in developing treatments for conditions such as irritable bowel syndrome (IBS) and nausea associated with cancer chemotherapy. Compounds like N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxamide demonstrated high potency, underscoring the significance of structure-activity relationships in designing effective receptor antagonists (Ohta et al., 1996).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential bioactivity. Without specific data, it’s difficult to make definitive statements .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

6-acetyl-2-[(4-cyanobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-10(23)22-7-6-13-14(9-22)26-18(15(13)16(20)24)21-17(25)12-4-2-11(8-19)3-5-12/h2-5H,6-7,9H2,1H3,(H2,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPMHBBDULVEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Acetyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

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